Cas no 81863-71-0 (1H-Benzimidazole,2-[[[5-[[(4-chlorophenyl)thio]methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-)

1H-Benzimidazole,2-[[[5-[[(4-chlorophenyl)thio]methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]methyl]- structure
81863-71-0 structure
Nome del prodotto:1H-Benzimidazole,2-[[[5-[[(4-chlorophenyl)thio]methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-
Numero CAS:81863-71-0
MF:C24H20ClN5S2
MW:478.03210067749
CID:732493
PubChem ID:340934

1H-Benzimidazole,2-[[[5-[[(4-chlorophenyl)thio]methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benzimidazole,2-[[[5-[[(4-chlorophenyl)thio]methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-
    • 2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
    • NSC 372223
    • 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole
    • NSC-372223
    • 81863-71-0
    • DTXSID60231414
    • NSC372223
    • 2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
    • Inchi: InChI=1S/C24H20ClN5S2/c1-16-6-10-18(11-7-16)30-23(15-31-19-12-8-17(25)9-13-19)28-29-24(30)32-14-22-26-20-4-2-3-5-21(20)27-22/h2-13H,14-15H2,1H3,(H,26,27)
    • Chiave InChI: GYLNSXPBNROJQU-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)CSC5=CC=C(C=C5)Cl

Proprietà calcolate

  • Massa esatta: 477.085
  • Massa monoisotopica: 477.085
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 7
  • Complessità: 585
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.1
  • Superficie polare topologica: 110Ų

Proprietà sperimentali

  • Densità: 1.39
  • Punto di ebollizione: 735.9°Cat760mmHg
  • Punto di infiammabilità: 398.9°C
  • Indice di rifrazione: 1.727
  • PSA: 109.99000
  • LogP: 6.69000
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd